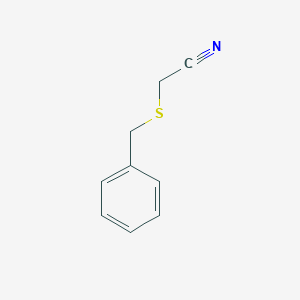
2-Chloro-3-methoxy-1,4-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methoxy-1,4-naphthoquinone (CMNQ) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMNQ is a derivative of 1,4-naphthoquinone, a natural compound found in various plants and fungi. The synthesis of CMNQ involves the introduction of a chlorine atom and a methoxy group to the naphthoquinone ring, resulting in a compound with unique properties.
作用機序
The mechanism of action of 2-Chloro-3-methoxy-1,4-naphthoquinone involves its interaction with biological molecules, particularly proteins and enzymes. 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to inhibit the activity of several enzymes, including topoisomerase II and thioredoxin reductase. Additionally, 2-Chloro-3-methoxy-1,4-naphthoquinone can bind to proteins and disrupt their function, leading to cellular damage and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-3-methoxy-1,4-naphthoquinone are complex and depend on the concentration of the compound and the type of cell or tissue being studied. In general, 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to induce oxidative stress and DNA damage, leading to cell death. However, 2-Chloro-3-methoxy-1,4-naphthoquinone can also activate certain cellular pathways that promote cell survival and proliferation. These effects may be related to the concentration and duration of exposure to 2-Chloro-3-methoxy-1,4-naphthoquinone.
実験室実験の利点と制限
One of the advantages of using 2-Chloro-3-methoxy-1,4-naphthoquinone in lab experiments is its ability to interact with biological molecules in a specific and predictable manner. This makes it a useful tool for studying the function of enzymes and proteins. Additionally, 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to have anticancer properties, making it a potential candidate for developing new cancer therapies.
However, there are also limitations to using 2-Chloro-3-methoxy-1,4-naphthoquinone in lab experiments. One of the main limitations is its potential toxicity to cells and tissues. 2-Chloro-3-methoxy-1,4-naphthoquinone can induce oxidative stress and DNA damage, leading to cell death. Additionally, the synthesis of 2-Chloro-3-methoxy-1,4-naphthoquinone is complex and requires several steps, which can be time-consuming and costly.
将来の方向性
There are several future directions for research on 2-Chloro-3-methoxy-1,4-naphthoquinone. One area of interest is the development of new anticancer drugs based on the structure of 2-Chloro-3-methoxy-1,4-naphthoquinone. Researchers are also investigating the potential use of 2-Chloro-3-methoxy-1,4-naphthoquinone in other diseases, such as neurodegenerative disorders. Additionally, studies are being conducted to better understand the mechanism of action of 2-Chloro-3-methoxy-1,4-naphthoquinone and its effects on cellular pathways.
合成法
The synthesis of 2-Chloro-3-methoxy-1,4-naphthoquinone involves several steps, starting with the reaction of 2-hydroxy-1,4-naphthoquinone with thionyl chloride to form 2-chloro-1,4-naphthoquinone. This intermediate is then reacted with methanol in the presence of a strong acid catalyst to yield 2-Chloro-3-methoxy-1,4-naphthoquinone. The overall yield of this reaction is moderate, but the purity of the product can be improved through recrystallization.
科学的研究の応用
2-Chloro-3-methoxy-1,4-naphthoquinone has been used in various scientific research applications due to its ability to interact with biological molecules. One of the most promising applications of 2-Chloro-3-methoxy-1,4-naphthoquinone is in the field of cancer research. Studies have shown that 2-Chloro-3-methoxy-1,4-naphthoquinone can induce cell death in cancer cells by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species. This makes 2-Chloro-3-methoxy-1,4-naphthoquinone a potential candidate for developing new anticancer drugs.
特性
CAS番号 |
15707-32-1 |
|---|---|
製品名 |
2-Chloro-3-methoxy-1,4-naphthoquinone |
分子式 |
C11H7ClO3 |
分子量 |
222.62 g/mol |
IUPAC名 |
2-chloro-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO3/c1-15-11-8(12)9(13)6-4-2-3-5-7(6)10(11)14/h2-5H,1H3 |
InChIキー |
MLABDRCTCNEFPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
正規SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
その他のCAS番号 |
15707-32-1 |
同義語 |
2-Chloro-3-methoxy-1,4-naphthoquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




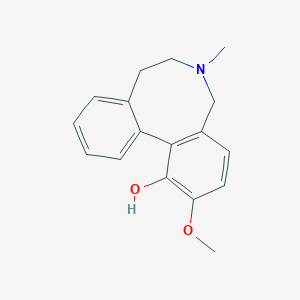

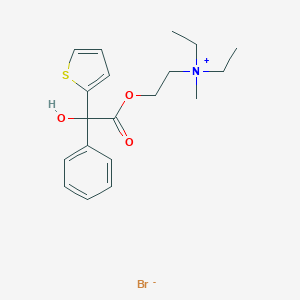
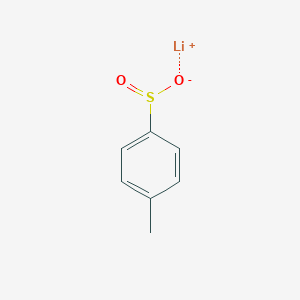
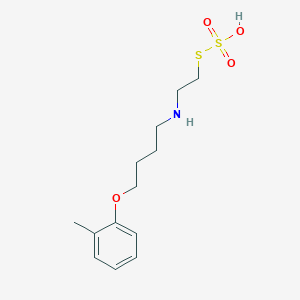


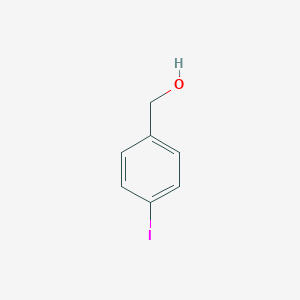

![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)
